Pyrido[2,3-d]pyrimidin-7-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyrido[2,3-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWAMIJZBXMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593247 | |
| Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76587-31-0 | |
| Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidin 7 Amine and Its Derivatives
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrido[2,3-d]pyrimidines in a single step from three or more starting materials. This strategy is highly valued for its ability to rapidly generate libraries of compounds for drug discovery.
Bismuth(III) Triflate Catalyzed Condensations
A notable one-pot, three-component synthesis involves the condensation of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and malononitrile (B47326). scirp.orgscirp.org This reaction is effectively catalyzed by bismuth(III) triflate (Bi(OTf)₃), a Lewis acid known for its low toxicity, stability, and high catalytic activity. scirp.orgikm.org.my The use of 10 mol% of Bi(OTf)₃ in ethanol (B145695) at 80°C provides high yields of the desired 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.orgresearchgate.net The catalyst has been shown to be reusable, adding to the green credentials of this method. scirp.org
The reaction proceeds through a plausible mechanism involving an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the Lewis acidic Bi(OTf)₃. This is followed by a Michael addition of the 6-aminouracil to the resulting benzylidene malononitrile intermediate, and subsequent intramolecular cyclization and tautomerization to afford the final product. scirp.org
Table 1: Bismuth(III) Triflate Catalyzed Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 95 |
| 2 | 4-Methylbenzaldehyde | 7-amino-1,3-dimethyl-5-(p-tolyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | 7-amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 96 |
| 4 | 4-Chlorobenzaldehyde | 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 94 |
| 5 | 4-Nitrobenzaldehyde | 7-amino-5-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 90 |
Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (B104193) (1 mmol), Bi(OTf)₃ (10 mol%) in EtOH at 80°C. scirp.org
One-Pot Three-Component Reaction Mechanisms (Knoevenagel–Michael–Cyclization)
The domino Knoevenagel-Michael-cyclization sequence is a cornerstone of many one-pot syntheses of pyrido[2,3-d]pyrimidines. scirp.org This sequence typically involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and an aminopyrimidine. scirp.orgnih.gov The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms an α,β-unsaturated intermediate. scirp.org The aminopyrimidine then undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization to construct the pyridine (B92270) ring fused to the pyrimidine (B1678525) core. scirp.orgsharif.edu
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.orgthieme-connect.com The synthesis of pyrido[2,3-d]pyrimidines has significantly benefited from this technology.
One approach involves the three-component reaction of 4(6)-aminouracil, aromatic aldehydes, and malononitrile under microwave irradiation, affording the desired products in good yields within minutes. scirp.orgscirp.org This method is considered environmentally friendly due to the reduced reaction times and often solvent-free conditions. researchgate.net Another microwave-assisted, one-pot multicomponent reaction utilizes α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate (B8463686) to produce multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov The synthesis of steroidal pyrido[2,3-d]pyrimidines has also been achieved through a microwave-assisted one-pot multicomponent methodology. nih.gov Furthermore, a clean and efficient protocol for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water has been developed using DBU as a catalyst under microwave irradiation. rsc.org
Table 2: Comparison of Microwave-Assisted vs. Catalytic Synthesis in Aqueous Media
| Entry | Aromatic Aldehyde | Method A (MW, Yield %) | Method B (DAHP, Yield %) |
| 1 | 4-Chlorobenzaldehyde | 95 | 92 |
| 2 | 4-Methylbenzaldehyde | 90 | 88 |
| 3 | 4-Nitrobenzaldehyde | 94 | 90 |
| 4 | Benzaldehyde | 92 | 85 |
| 5 | 2-Chlorobenzaldehyde | 88 | 82 |
Method A: Microwave irradiation (250 W). Method B: Diammonium hydrogen phosphate (B84403) (DAHP) in refluxing aqueous ethanol. scirp.org
Aqueous Media and Catalytic Methods
The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits. Several methods for the synthesis of pyrido[2,3-d]pyrimidines have been developed in aqueous media. scirp.orgscirp.org One such method employs a catalytic amount of diammonium hydrogen phosphate (DAHP) in refluxing aqueous ethanol for the one-pot, three-component reaction of 4(6)-aminouracil, aromatic aldehydes, and malononitrile. scirp.orgscirp.org This procedure offers good yields and an easy work-up. scirp.org
Another approach utilizes triethylbenzylammonium chloride (TEBAC) as a catalyst for the three-component reaction of aromatic aldehydes, 2,6-diaminopyrimidine-4(3H)-one, and Meldrum's acid in water to synthesize 2-amino-5-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivatives. dntb.gov.ua The use of a nano silica-supported Preyssler catalyst in water has also been reported for an efficient one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives. sharif.edu
Strategies Utilizing Preformed Pyrimidine Rings
An alternative to multi-component reactions is the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine ring. This is a common and versatile approach for synthesizing pyrido[2,3-d]pyrimidines. nuph.edu.uajocpr.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on a preformed pyrimidine ring are a key strategy. For instance, a 4-aminopyrimidine (B60600) bearing a functional group at the C5 position, such as a halogen, can undergo palladium-catalyzed coupling reactions followed by intramolecular cyclization. nih.gov An example is the synthesis of an intermediate for palbociclib, where 5-bromo-2,4-dichloropyrimidine (B17362) is first substituted with cyclopentylamine. The resulting compound then undergoes a palladium-catalyzed coupling with crotonic acid, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. nih.gov
Furthermore, 4-chloropyrimidines can serve as precursors. Nucleophilic substitution of the chlorine with a suitable amine provides an N-substituted pyrimidine-4-amine. nih.gov If this intermediate also contains a suitable carbon-based functional group at the C5 position (like an aldehyde, ester, or nitrile), it can undergo intramolecular cyclization to form the fused pyridone ring. nih.gov For example, 4,6-dichloropyrimidine-5-carbaldehydes can be reacted with various amines, and the resulting intermediates can be further cyclized to form the pyrido[2,3-d]pyrimidin-7-one scaffold. nih.gov
Palladium and Copper-Catalyzed Cross-Coupling Reactions
Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of the pyrido[2,3-d]pyrimidine core, allowing for the introduction of a wide array of substituents at various positions. These methods, including the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, offer high efficiency and broad substrate scope.
Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl derivatives. For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed for the N-arylation at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov The use of a triflate (OTf) as a leaving group has proven to be highly efficient, affording the corresponding N-arylated amines in yields ranging from 72% to 97%. nih.gov A general representation of this transformation involves the coupling of a halo- or triflate-substituted pyrido[2,3-d]pyrimidine with an amine in the presence of a palladium catalyst and a suitable base. nih.govnih.gov In some instances, this reaction is part of a cascade sequence, for example, an imination followed by a Buchwald-Hartwig cross-coupling and a subsequent cycloaddition to construct the pyrido[2,3-d]pyrimidine ring system. rsc.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. This reaction has been extensively used to introduce aryl and heteroaryl moieties onto the pyrido[2,3-d]pyrimidine framework. nih.govrsc.org For the synthesis of 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, optimal conditions involved the use of Cs2CO3 as a base and Pd(PPh3)4 as the catalyst in a deoxygenated 1,4-dioxane/water mixture. nih.gov This methodology has also been applied in the regioselective synthesis of 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines from the corresponding trihalogenated precursors. researchgate.net Microwave irradiation has been shown to accelerate Suzuki-Miyaura couplings, providing an eco-friendly and efficient route to substituted pyridopyrimidines. tandfonline.comresearchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction is pivotal for introducing alkynyl groups, which can serve as handles for further functionalization. nih.govacs.org A common strategy involves the synthesis of a terminal alkyne intermediate, such as 4-ethynyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, which can then undergo a second Sonogashira reaction with various aryl iodides to generate a library of C4-substituted alkynyl derivatives. nih.gov In some cases, a tandem Heck-Sonogashira reaction has been observed, leading to the formation of novel 5-enynyl substituted pyrimidines, which can then be cyclized to yield functionalized pyrido[2,3-d]pyrimidines. acs.org
Table 1: Examples of Palladium and Copper-Catalyzed Cross-Coupling Reactions for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Ref |
| Buchwald-Hartwig | 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate | Anilines | Pd catalyst | 4-arylamino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | 72-97 | nih.gov |
| Buchwald-Hartwig | 4,6-dichloropyrimidine-5-carbaldehyde derivative | Amines | Pd catalyst | Intermediate for SOS1 inhibitors | - | nih.gov |
| Buchwald-Hartwig | β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils | - | Pd catalyst, microwave | Pyrido[2,3-d]pyrimidines | Good | rsc.org |
| Suzuki-Miyaura | 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acids | Pd(PPh3)4, Cs2CO3 | 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | - | nih.gov |
| Suzuki-Miyaura | 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | (Het)arylboronic acids | Pd(PPh3)4, Na2CO3 | 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines | Good | researchgate.net |
| Suzuki-Miyaura | 4-methylsulfanylpyrido[3,2-d]pyrimidines | Boronic acids | Pd catalyst, microwave | Substituted pyridopyrimidines | - | tandfonline.com |
| Sonogashira | 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Terminal alkynes | Pd/Cu catalyst | 4-alkynyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | - | nih.gov |
| Sonogashira | 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol | Aryl alkynyl substrates | Pd catalyst, microwave | 5-enynyl substituted pyrimidines | 55 | acs.org |
Synthesis from Nicotinonitrile Precursors
A well-established route to the pyrido[2,3-d]pyrimidine scaffold involves the use of substituted 2-aminonicotinonitriles as key precursors. amazonaws.comamazonaws.com This approach generally involves the construction of the pyrimidine ring onto a pre-existing pyridine core.
The synthesis of the initial 2-amino-4,6-disubstituted nicotinonitriles can be achieved through a Hantzsch-type, one-pot multi-component reaction. amazonaws.comamazonaws.com This typically involves the cyclocondensation of a substituted acetophenone, an appropriate aromatic aldehyde, and a nitrogen source like ammonium (B1175870) acetate, often proceeding through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate which then undergoes cyclocondensation with malononitrile. amazonaws.com
Once the nicotinonitrile precursor is obtained, the pyrimidine ring can be annulated through various methods. For example, heating the 2-aminonicotinonitrile derivatives with formic acid or acetic anhydride (B1165640) leads to the formation of 5,7-disubstituted pyrido[2,3-d]pyrimidin-4(3H)-ones and their 2-methyl analogs, respectively. amazonaws.comamazonaws.com Alternatively, reaction with phenyl isothiocyanate in pyridine yields dihydropyrido[2,3-d]pyrimidine-2(1H)-thiones. amazonaws.comamazonaws.com Direct condensation with urea (B33335) at high temperatures (260–300 °C) can also be employed to synthesize 4-amino-5,7-disubstituted-pyrido[2,3-d]pyrimidine-2(1H)-ones. amazonaws.com
In a different strategy, o-aminonicotinonitrile can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine derivatives. rsc.org
Table 2: Synthesis of Pyrido[2,3-d]pyrimidines from Nicotinonitrile Precursors
| Nicotinonitrile Precursor | Reagent(s) | Product | Ref |
| 2-amino-4,6-disubstituted nicotinonitriles | Formic acid or Acetic anhydride | 5,7-disubstituted pyrido[2,3-d]pyrimidin-4(3H)-ones or 2-methyl analogs | amazonaws.comamazonaws.com |
| 2-amino-4,6-disubstituted nicotinonitriles | Phenyl isothiocyanate | Dihydropyrido[2,3-d]pyrimidine-2(1H)-thiones | amazonaws.comamazonaws.com |
| 2-amino-4,6-disubstituted nicotinonitriles | Urea | 4-amino-5,7-disubstituted-pyrido[2,3-d]pyrimidine-2(1H)-ones | amazonaws.com |
| o-aminonicotinonitrile | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidines | rsc.org |
Solid-Phase Synthetic Methods
Solid-phase synthesis offers a powerful platform for the generation of libraries of pyrido[2,3-d]pyrimidine derivatives, facilitating high-throughput screening for drug discovery. While the search results provide limited specific examples focused solely on "Pyrido[2,3-d]pyrimidin-7-amine," the principles of solid-phase synthesis of related heterocyclic systems are well-documented and applicable.
Generally, solid-phase synthesis involves anchoring a suitable starting material to a solid support (resin). Subsequent reactions are carried out in solution, with excess reagents and by-products being easily washed away. The final product is then cleaved from the resin. This methodology has been applied to the synthesis of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones. researchgate.net Although detailed protocols for the solid-phase synthesis of this compound were not extensively covered in the provided search results, the literature suggests that both condensation reactions and palladium-catalyzed couplings can be adapted for solid-phase applications. arkat-usa.org
Table 3: Overview of Solid-Phase Synthesis Approach for Pyrido[2,3-d]pyrimidines
| Synthetic Stage | Description | Key Considerations | Ref |
| Resin Functionalization | Attachment of a suitable linker to the solid support. | Linker stability and cleavage conditions. | researchgate.net |
| Starting Material Loading | Anchoring of the initial building block to the resin. | Efficient and complete loading. | researchgate.net |
| Reaction Cycles | Stepwise construction of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. | Compatibility of reagents with the solid support; monitoring of reaction completion. | researchgate.netarkat-usa.org |
| Cleavage | Release of the final compound from the solid support. | Cleavage cocktail should not degrade the product. | researchgate.net |
Biological Activities and Therapeutic Potential
Anticancer and Antiproliferative Activities
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been extensively investigated for their potent inhibitory effects against a variety of cancer cell lines. selleckchem.com Their efficacy often stems from the targeted inhibition of key proteins involved in cell growth, proliferation, and survival signaling pathways.
A primary mechanism through which pyrido[2,3-d]pyrimidine-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signal transduction. The scaffold has proven to be a versatile template for designing inhibitors against several kinase families, including tyrosine kinases and cyclin-dependent kinases. selleckchem.comnih.govmdpi.com
Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various tyrosine kinases, which are frequently dysregulated in cancer.
Abl and Bcr-Abl: The fusion protein Bcr-Abl is a hallmark of chronic myelogenous leukemia (CML). rndsystems.com The pyrido[2,3-d]pyrimidine derivative PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase. nih.govchemrxiv.org In vitro studies demonstrated that PD180970 potently inhibits the autophosphorylation of p210Bcr-Abl with a half-maximal inhibitory concentration (IC₅₀) of 5 nM and the kinase activity of purified recombinant Abl with an IC₅₀ of 2.2 nM. nih.gov In K562 CML cells, it inhibited the tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM. nih.govtocris.com Research has also shown that PD180970 is active against several Bcr-Abl mutations that confer resistance to other inhibitors. aacrjournals.org Furthermore, certain 4-amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones have been developed as B-cell receptor (BCR) kinase inhibitors for B lymphoid malignancies. researchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer. Specific C5-substituted pyrido[2,3-d]pyrimidin-7-ones have been developed as highly specific inhibitors of the clinically relevant EGFRT790M mutant. rsc.org One of the most promising compounds from this series, 9f, strongly inhibits the enzymatic function of the EGFRT790M mutant with an IC₅₀ value of 0.80 nM. rsc.org
PDGFr and c-Src: Some pyrido[2,3-d]pyrimidine derivatives show inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) β. selleckchem.com The compound PD180970, in addition to inhibiting Bcr-Abl, is also a potent inhibitor of the c-Src tyrosine kinase, with a reported IC₅₀ value of 0.8 nM. rndsystems.comtocris.commedchemexpress.com Bone-targeted pyrido[2,3-d]pyrimidin-7-ones have been specifically designed as potent inhibitors of Src tyrosine kinase for potential use as antiresorptive agents in bone diseases. nih.gov
c-Met, ZAP-70, and DDR2: The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for other significant tyrosine kinases. Research has explored multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines as inhibitors of c-Met kinase. acs.org Additionally, the scaffold has been investigated for its activity against Zeta-chain-associated protein kinase 70 (ZAP-70), a key kinase in T-cell signaling, with efforts focused on synthesizing a diverse library of C4-substituted derivatives. nih.govnih.govresearchgate.netresearchgate.net Other studies have identified derivatives active as Discoidin Domain Receptor 2 (DDR2) inhibitors for potential application in lung cancer. mdpi.com
| Compound | Target Kinase | Reported IC₅₀ | Reference |
|---|---|---|---|
| PD180970 | Abl (recombinant) | 2.2 nM | nih.gov |
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | rndsystems.comnih.gov |
| PD180970 | p210Bcr-Abl (cellular phosphorylation) | 170 nM | nih.govtocris.com |
| PD180970 | c-Src | 0.8 nM | rndsystems.commedchemexpress.com |
| Compound 9f | EGFRT790M | 0.80 nM | rsc.org |
The dysregulation of cyclin-dependent kinases (CDKs), which are serine/threonine kinases that control cell cycle progression, is a hallmark of many cancers. opnme.com The pyrido[2,3-d]pyrimidine core has been instrumental in the development of selective CDK inhibitors.
CDK4 and CDK6: The pyrido[2,3-d]pyrimidin-7-one structure is central to a class of highly selective CDK4 and CDK6 inhibitors. opnme.com Palbociclib, the first FDA-approved CDK4/6 inhibitor, features this core structure. tocris.com It is a potent and selective inhibitor of CDK4 and CDK6 with IC₅₀ values of 11 nM and 16 nM, respectively. medchemexpress.combmj.com By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, inducing a G1-phase arrest in the cell cycle and suppressing tumor cell proliferation. bmj.comselleckchem.com The development of these specific inhibitors was achieved by optimizing the pyrido[2,3-d]pyrimidin-7-one scaffold to enhance selectivity for CDK4 over other kinases. selleckchem.com
CDK2: The pyrido[2,3-d]pyrimidin-7-one scaffold has also been evaluated for the inhibition of other CDKs. X-ray crystallography has shown that representative compounds from this class bind to the ATP binding site of CDK2. medchemexpress.com More recent efforts have focused on developing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives specifically as CDK2 inhibitors. wipo.int
| Compound | Target Kinase | Reported IC₅₀ | Reference |
|---|---|---|---|
| Palbociclib (PD 0332991) | CDK4 | 11 nM | medchemexpress.combmj.comselleckchem.com |
| Palbociclib (PD 0332991) | CDK6 | 16 nM | medchemexpress.comnih.gov |
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth and proliferation and is frequently overactivated in cancer. selleckchem.comcaymanchem.com The pyrido[2,3-d]pyrimidine scaffold has been successfully used to create potent dual inhibitors of PI3K and mTOR.
Voxtalisib (also known as XL765 or SAR245409) is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative that acts as a dual inhibitor of PI3K and mTOR. medchemexpress.comclinisciences.com It demonstrates potent activity against the class I PI3K isoforms and mTOR. clinisciences.commedchemexpress.com Voxtalisib is an ATP-competitive inhibitor, and by targeting both PI3K and mTOR, it can more effectively shut down the signaling pathway, which is associated with greater induction of apoptosis compared to inhibiting PI3K alone. clinisciences.commedchemexpress.com
| Compound | Target Kinase | Reported IC₅₀ | Reference |
|---|---|---|---|
| Voxtalisib (XL765) | PI3Kα (p110α) | 39 nM | clinisciences.commedchemexpress.comcaymanchem.com |
| PI3Kβ (p110β) | 110-113 nM | clinisciences.commedchemexpress.comcaymanchem.com | |
| PI3Kγ (p110γ) | 9 nM | clinisciences.commedchemexpress.comcaymanchem.comselleckchem.comselleckchem.com | |
| PI3Kδ (p110δ) | 43 nM | clinisciences.commedchemexpress.comcaymanchem.com | |
| Voxtalisib (XL765) | mTORC1 | 160 nM | medchemexpress.comcaymanchem.com |
| mTORC2 | 910 nM | medchemexpress.comcaymanchem.com |
The ERK/MAPK pathway is another essential signaling route that controls cell proliferation and survival, and its dysregulation is common in cancer. Pyrido[2,3-d]pyrimidine derivatives can modulate this pathway, often as a downstream consequence of inhibiting upstream targets. For instance, inhibition of SOS1 by pyrido[2,3-d]pyrimidin-7-ones directly impacts the KRAS-MAPK pathway, leading to a dose-dependent inhibition of the phosphorylation of downstream signals like ERK. medchemexpress.comnih.gov Additionally, research has focused on a scaffold-hopping approach to synthesize dual inhibitors that target both the ERK and PI3K pathways simultaneously, leveraging the pyrido[2,3-d]pyrimidine structure. selleckchem.com
Targeting the guanine (B1146940) nucleotide exchange factor Son of Sevenless 1 (SOS1) is a promising strategy for treating KRAS-driven cancers, as SOS1 is a key activator of KRAS. medchemexpress.comselleckchem.commedchemexpress.com Researchers have designed and synthesized novel series of SOS1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. medchemexpress.comnih.govmedchemexpress.com These small molecules bind to the catalytic domain of SOS1, blocking its interaction with KRAS and thereby preventing KRAS activation. nih.gov
One such inhibitor, BI-3406, is a potent and selective small molecule that binds to SOS1 and prevents the formation of active, GTP-loaded RAS. nih.govmedchemexpress.com This leads to reduced proliferation in a wide range of KRAS-driven cancer cells. nih.gov A representative compound from a separate study, 8u, showed activities comparable to BI-3406 and induced dose-dependent inhibition of downstream ERK and AKT phosphorylation. medchemexpress.commedchemexpress.com These SOS1 inhibitors have also demonstrated synergistic antiproliferative effects when combined with mutant-selective KRAS inhibitors. selleckchem.comnih.gov
| Compound | Target | Reported IC₅₀ | Reference |
|---|---|---|---|
| BI-3406 | SOS1::KRAS Interaction | 5-6 nM | selleckchem.comcaymanchem.commedchemexpress.com |
| Compound 8u | SOS1 | Comparable to BI-3406 | medchemexpress.comselleckchem.comnih.govmedchemexpress.com |
Kinase Inhibitors
Anti-infectious Activities
In addition to their anticancer properties, derivatives of Pyrido[2,3-d]pyrimidin-7-amine have been explored for their potential as anti-infectious agents.
The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop new antibacterial agents. researchgate.netrsc.orgresearchgate.neteurjchem.com A one-pot synthesis method has been developed for 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. researchgate.netrsc.org These synthesized compounds exhibited good in-vitro antibacterial activity against both Gram-positive (Staphylococcus, Bacillus cereus) and Gram-negative (P. merabitis, S. maresens) bacteria. researchgate.net One particular derivative, compound 4h , showed the highest antibacterial activity, which was comparable to the standard antibiotic Streptomycin. researchgate.net
Another study involved the synthesis of a novel series of annulated and substituted pyrido[2,3-d]pyrimidine systems, with some of the synthesized compounds showing promising antibacterial and antifungal activities. researchgate.nettandfonline.com These findings underscore the versatility of the pyrido[2,3-d]pyrimidine core in the development of new antimicrobial agents.
Table 3: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Derivative Class | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | Gram-positive and Gram-negative bacteria | Good in-vitro activity; Compound 4h comparable to Streptomycin | researchgate.netrsc.org |
| Annulated and substituted pyrido[2,3-d]pyrimidines | Various bacteria and fungi | Promising antibacterial and antifungal activity | researchgate.nettandfonline.com |
Antiviral Agents
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated notable potential as antiviral agents. nih.govontosight.ai Research has explored their efficacy against various viruses, including Herpes Simplex Virus (HSV) and the virus responsible for COVID-19. nih.govirispublishers.com
A series of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and evaluated for their antiviral activity against HSV, with some compounds showing promising results. nih.gov More recently, the focus has shifted to the potential of these compounds to combat SARS-CoV-2. An in-silico analysis of five pyrido[2,3-d]pyrimidine derivatives (6b, 6c, 6g, 6h, and 6j) identified compounds 6b, 6c, and 6g as having promising inhibitory activity against the main protease (Mpro) of the virus, a crucial enzyme for its replication. irispublishers.com Molecular docking studies revealed strong hydrogen bond interactions within the active site of the viral target 6LU7, with inhibition energies reaching up to -7.6 kcal/mol. irispublishers.com These findings suggest that pyrido[2,3-d]pyrimidine derivatives could serve as a scaffold for the development of novel antiviral drugs. irispublishers.comnih.gov
Antifungal and Antitubercular Properties
The pyrido[2,3-d]pyrimidine core is also a feature of compounds with significant antifungal and antitubercular activities. irispublishers.comorientjchem.org
Antifungal Activity: Several studies have highlighted the antifungal potential of this class of compounds. researchgate.netnih.gov For instance, arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones have been synthesized and shown to exhibit potent antimicrobial action against various bacterial and fungal strains, including Candida albicans. nih.gov The antimicrobial effect was found to be enhanced by the presence of electron-donating groups at specific positions of the pyrido[2,3-d]pyrimidin-4-one core. nih.gov Specifically, derivatives 13, 14, 15, 16, and 12 demonstrated significant antimicrobial activity, with inhibition zones larger than the standard reference drug. nih.gov
Antitubercular Activity: Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their efficacy against Mycobacterium tuberculosis. orientjchem.orgniscpr.res.in A study on adamantane-pyrido[2,3-d]pyrimidine derivatives revealed their potential as antitubercular agents. orientjchem.org Furthermore, a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. nih.gov Five compounds (3, 7, 8, 9, and 12) showed a minimum inhibitory concentration (MIC) of 25 µg/ml, and compound 20 had a MIC of 50 µg/ml. nih.gov These findings underscore the potential of this scaffold in the development of new antitubercular drugs. orientjchem.orgniscpr.res.in
Antileishmanial Activity
Research has demonstrated the promising activity of pyrido[2,3-d]pyrimidine derivatives against Leishmania parasites, the causative agents of leishmaniasis. nih.govresearchgate.net
A series of newly synthesized pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were tested for their in vitro antileishmanial activity against Leishmania donovani promastigotes. nih.gov Compounds 3, 12, and 13 exhibited exceptional activity, with IC50 values ranging from 10.23 to 15.58 µg/ml, which is significantly better than the standard drug pentostam (IC50 of 500 μg/ml). nih.gov Ex vivo studies in Swiss albino mice further confirmed the selectivity of these compounds for the Leishmania parasites. nih.gov These results suggest that compounds 3 and 12 are promising lead candidates for the development of new treatments for leishmaniasis. nih.gov
Another study investigated a series of 1H-indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidine and 1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net Several of these compounds showed considerable activity against Leishmania major amastigotes, warranting further investigation into their potential as antileishmanial agents. researchgate.net The development of dehydroabietic acid derivatives has also shown potent antiprotozoal activity against Leishmania donovani, with IC50 values ranging from 2.3 to 9 μM. rsc.org
Computational Studies on Gyrase Inhibition
Computational methods, particularly molecular docking, have been employed to investigate the mechanism of action of pyrido[2,3-d]pyrimidine derivatives as antimicrobial agents. researchgate.netdntb.gov.ua A key target for many antibacterial drugs is DNA gyrase, an enzyme essential for bacterial DNA replication.
Molecular docking studies have been performed on pyrido[2,3-d]pyrimidine derivatives to explore their binding interactions with the DNA gyrase of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated a high affinity of these compounds for the enzyme's active site, suggesting that they may act as potent DNA gyrase inhibitors. researchgate.net This is further supported by the observation that novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net
Furthermore, computational analysis of pyrano[2,3-d]pyrimidine derivatives has provided a theoretical basis for their observed antimicrobial activity. researchgate.net These studies help in understanding the structure-activity relationships and in the rational design of more potent antimicrobial agents. researchgate.netacs.org
Anti-inflammatory and Immunomodulatory Effects
The pyrido[2,3-d]pyrimidine scaffold is found in compounds exhibiting significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov These activities are often linked to the inhibition of key signaling pathways involved in inflammation and immune responses.
One important target is the macrophage colony-stimulating factor-1 receptor (FMS), a kinase involved in chronic inflammatory diseases like rheumatoid arthritis. nih.gov A series of pyrido[2,3-d]pyrimidin-5-ones were synthesized and found to be inhibitors of the FMS kinase domain. nih.gov Optimization of a lead compound led to a hydroxamate analogue, compound 37, which demonstrated excellent potency and an improved pharmacokinetic profile. nih.gov In animal models of arthritis, this compound was highly effective at reversing joint swelling and preventing bone erosion. nih.gov
Another key target is the receptor-interacting protein kinase-2 (RIPK2), which is involved in pro-inflammatory signaling pathways. nih.govresearchgate.net A class of pyrido[2,3-d]pyrimidin-7-one derivatives has been identified as potent inhibitors of RIPK2 kinase and NOD2 cell signaling. nih.gov One such inhibitor, UH15-15, blocked NOD2-dependent NF-κB activation and the production of the pro-inflammatory chemokine CXCL8. nih.govresearchgate.net
Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been shown to act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). researchgate.netnih.gov Inhibition of ENPP1 can activate the STING pathway, leading to an antitumor immune response. nih.gov Compound 18p, an ENPP1 inhibitor, was found to induce the production of cytokines like IFN-β and IP-10 and inhibit tumor growth in a mouse model. researchgate.net
Central Nervous System (CNS) Activities
Derivatives of pyrido[2,3-d]pyrimidine have been investigated for their potential effects on the central nervous system. ontosight.ai
Neuroprotective Effects
Research has highlighted the neuroprotective potential of certain pyrido[2,3-d]pyrimidine derivatives. mdpi.comresearchgate.net These compounds have shown promise in protecting neuronal cells from damage, a key factor in various neurodegenerative disorders.
One study investigated the neuroprotective effects of PAK inhibitors derived from pyrido[2,3-d]pyrimidines in animal models of depression, providing evidence for behavioral improvements. In another study, a series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and evaluated for their neuroprotective activity against hydrogen peroxide-induced cell death in a human neuroblastoma cell line. mdpi.comresearchgate.net Compounds 4g, 4i, and 4j were identified as promising antioxidant and neuroprotective agents. mdpi.com These compounds also demonstrated the ability to inhibit the self-aggregation of Aβ1–42, a key pathological event in Alzheimer's disease. mdpi.comresearchgate.net The structure-activity relationship suggests that a double substitution at specific positions with an alkyl group is crucial for the neuroprotective activity. mdpi.com
The synthesis of various pyrimidine (B1678525) analogues has been explored for their potential neuroprotective effects, indicating a broad interest in this chemical class for CNS applications. semanticscholar.org
Anticonvulsant Properties
Certain derivatives of pyrido[2,3-d]pyrimidine have been investigated for their potential as anticonvulsant agents. A study involving the synthesis of a series of pyrido[2,3-d]pyrimidine derivatives identified compounds with notable anticonvulsant activity in the maximal electroshock (MES) test in mice. The protective index (PI) was used to quantify this activity.
Specifically, compounds 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (designated as 4a) and 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (designated as 4e) demonstrated significant anticonvulsant effects. researchgate.net These compounds were found to be more effective than the reference drug, carbamazepine, in this particular study. researchgate.net The general anticonvulsant properties of the broader pyrido[2,3-d]pyrimidine class have also been noted in several reviews. rsc.orgnih.govorientjchem.orgresearchgate.netrsc.org
Table 1: Anticonvulsant Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Protective Index (PI) at 0.5h |
|---|---|
| 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (4a) | 12.02 |
| 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one (4e) | 12.25 |
| Carbamazepine (Reference) | >5.56 |
Data sourced from a study evaluating anticonvulsant activity via the maximal electroshock test in mice. researchgate.net
CNS Depressive Effects
The pyrido[2,3-d]pyrimidine scaffold has been associated with central nervous system (CNS) depressive effects. rsc.orgnih.govrsc.orgresearchgate.net This activity is a recognized characteristic of this class of compounds, contributing to their potential therapeutic applications. Further research is needed to quantify the specific CNS depressive effects of individual this compound derivatives.
Cardiovascular System Modulators
Derivatives of this compound have shown significant potential as modulators of the cardiovascular system, particularly as antihypertensive agents and calcium channel antagonists.
A series of 6-arylthis compound derivatives have been synthesized and evaluated for their antihypertensive properties in spontaneously hypertensive rats. A notable compound from this series, 6-(2,6-dichlorophenyl)-2-methylthis compound, effectively lowered blood pressure to normotensive levels at oral doses ranging from 10-50 mg/kg. nih.gov The reduction in blood pressure was observed to be gradual and sustained, with the potential for maintenance of normal blood pressure levels through single daily oral doses. nih.gov
Further studies on 7-acyl amide analogues of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine-7-amine also revealed good oral antihypertensive activity. nih.gov These analogues exhibited a different activity profile, with a shorter onset of action and a greater magnitude of effect at higher doses compared to the parent compound. nih.gov The broader class of pyrido[2,3-d]pyrimidine derivatives has been recognized for its antihypertensive potential. orientjchem.orgresearchgate.net
Table 2: Antihypertensive Activity of a Selected this compound Derivative
| Compound | Animal Model | Oral Dose | Effect |
|---|---|---|---|
| 6-(2,6-dichlorophenyl)-2-methylthis compound | Spontaneously Hypertensive Rat | 10-50 mg/kg | Lowered blood pressure to normotensive levels |
Data from a study on the antihypertensive effects of 6-arylthis compound derivatives. nih.gov
Partially saturated derivatives of pyrido[2,3-d]pyrimidine have been reported to exhibit calcium channel blocking effects. researchgate.net The calcium channel antagonistic activities of bicyclic dihydropyrimidines, which share structural features with some pyrido[2,3-d]pyrimidine derivatives, have been evaluated in comparison to the well-known calcium channel blocker nifedipine. Some pyridoquinazole derivatives, which are structurally related, also act as calcium antagonists by interfering with the influx of extracellular calcium through L-type calcium channels. derpharmachemica.com
Research on 1,4-dihydropyridine (B1200194) (DHP) derivatives, which are analogous in some respects, has shown that certain compounds with a n-dodecyl pyridinium (B92312) moiety exhibit strong calcium antagonistic activity in SH-SY5Y neuroblastoma cells (IC50 = 5–14 mM) and A7r5 rat aortic muscle cells (IC50 = 0.6–0.7 mM). dovepress.com Furthermore, some pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as inhibitors of cyclin-dependent kinases, with the most potent compounds in one study showing an IC50 of 0.004 μM against Cdk4. acs.org
Other Pharmacological Activities
Beyond their effects on the central nervous and cardiovascular systems, derivatives of this compound have also been explored for their analgesic and antipyretic properties.
The pyrido[2,3-d]pyrimidine scaffold is associated with both analgesic and antipyretic activities. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.netrsc.org Studies on related heterocyclic compounds have provided some quantitative data. For instance, certain thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives have demonstrated anti-inflammatory and analgesic properties, with one compound showing an ED50 of 129 mg/kg for analgesic activity, which is comparable to acetylsalicylic acid. The broader class of pyrido[2,3-d]pyrimidines has been noted for these potential therapeutic effects in several reviews, indicating a basis for further investigation into specific derivatives of this compound for these properties.
Antihistaminic Effects
Derivatives of the pyrido[2,3-d]pyrimidine nucleus have been investigated for their ability to modulate the effects of histamine (B1213489), a key mediator in allergic reactions. Research has explored their potential as both inhibitors of histamine release and as antagonists of histamine receptors.
One study focused on the synthesis of a series of pyrido[2,3-d]pyrimidines and their subsequent evaluation for action on histamine release from mast cells. researchgate.net The cells were stimulated by both immunological (ovalbumin) and chemical (compound 48/80) triggers. researchgate.net Within this series, several compounds demonstrated an ability to inhibit the release of histamine. researchgate.net Notably, a specific derivative, pyrido[2,3-d]pyrimidine 49 , was identified as the most active, achieving 30-60% inhibition of histamine release under all tested conditions. researchgate.net
In a different approach, researchers designed and synthesized a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones to act as histamine H1-receptor antagonists. imist.mascispace.com These compounds were evaluated in vitro by measuring their ability to inhibit the isotonic contraction induced by histamine on isolated guinea pig ileum. imist.mascispace.com All the synthesized compounds displayed potent histamine H1-receptor antagonistic activity, with pA2 values ranging from 7.30 to 9.75, comparable to the standard drug cetirizine, which had a pA2 value of 9.40. imist.mascispace.com The most potent compounds from the in vitro tests were also screened for in vivo antihistaminic activity by protecting animals from asphyxic shock. imist.mascispace.com
| Compound ID | Scaffold/Derivative | Activity Type | Research Finding | Citation |
| 49 | Pyrido[2,3-d]pyrimidine | Histamine Release Inhibitor | Showed 30-60% inhibition of histamine release from mast cells. | researchgate.net |
| Series | N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-one | H1-Receptor Antagonist | Exhibited potent activity with pA2 values from 7.30 to 9.75. | imist.mascispace.com |
Phosphodiesterase Inhibition (e.g., PDE3)
Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have significant therapeutic applications. Recently, the pyrido[2,3-d]pyrimidine scaffold has been identified as a novel source of phosphodiesterase 3 (PDE3) inhibitors.
In a pioneering study, researchers synthesized a series of compounds including pyrido[2,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives and tested their activity against PDE3. nih.govjst.go.jp This was the first report of PDE3 inhibition by these specific heterocyclic systems. nih.govjst.go.jp The study found that derivatives with the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold were capable of inhibiting the hydrolysis of both cAMP and cGMP by PDE3. scispace.comnih.gov In contrast, the pyrido[2,3-d]pyrimidin-4-amine derivatives demonstrated greater selectivity for inhibiting cGMP hydrolysis. scispace.comnih.gov
One of the more potent compounds, a pyridopyrimidone derivative known as compound 7 , effectively inhibited PDE3 and demonstrated significant tumor cell growth inhibition with an IC50 value of 1.34 µM against the HT-29 cancer cell line. jst.go.jp Another compound, 3 , which possesses a pyrido[2,3-d]pyrimidin-4-amine scaffold, was selective for cGMP hydrolysis over cAMP hydrolysis with IC50 values of 13.4 µM and 35.6 µM, respectively. jst.go.jp
| Compound ID | Scaffold/Derivative | Target | IC50 Value | Citation |
| 3 | Pyrido[2,3-d]pyrimidin-4-amine | PDE3B (cGMP) | 13.4 µM | jst.go.jp |
| 3 | Pyrido[2,3-d]pyrimidin-4-amine | PDE3B (cAMP) | 35.6 µM | jst.go.jp |
| 7 | Pyrido[2,3-d]pyrimidin-4(3H)-one | HT-29 Cells | 1.34 µM | jst.go.jp |
Biotin (B1667282) Carboxylase Inhibition
Biotin carboxylase (BC) is an essential enzyme in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for the development of new antibacterial agents. The pyrido[2,3-d]pyrimidine nucleus has proven to be a particularly effective scaffold for designing potent BC inhibitors. researchgate.netresearchgate.net
A study focused on developing novel pyridopyrimidine derivatives as BC inhibitors reported the synthesis of eighteen compounds. nih.gov One compound, 2-((2-Phenylpyrido[2,3-d] pyrimidin-4-yl)amino)phenol (6o ), demonstrated promising activity in inhibiting biotin carboxylase and exhibited a low minimum inhibitory concentration (MIC) in the range of 2-5 µg/mL against most bacterial strains tested. nih.gov
Further research into 6-arylpyrido[2,3-d]pyrimidines as bacterial enzyme inhibitors identified 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (B54610) (33 ) as a highly potent inhibitor of biotin carboxylase, with an IC50 value of less than 5 nM. jst.go.jp The potent activity of this compound is attributed to the formation of five hydrogen bonds with active site residues, along with additional hydrophobic interactions within the ATP-binding site of the enzyme. jst.go.jp Subsequent studies have focused on optimizing the physicochemical properties of these pyridopyrimidine inhibitors to improve their antibacterial potency and ability to penetrate bacterial membranes.
| Compound ID | Scaffold/Derivative | Target Enzyme | Activity | Citation |
| 6o | 2-((2-Phenylpyrido[2,3-d] pyrimidin-4-yl)amino)phenol | Biotin Carboxylase | MIC: 2-5 µg/mL | nih.gov |
| 33 | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | Biotin Carboxylase | IC50: < 5 nM | jst.go.jp |
Molluscicidal Activity
The control of snail populations, particularly species that act as intermediate hosts for diseases like schistosomiasis, is a significant public health goal. Chemical molluscicides are one tool used in this effort. The pyrido[2,3-d]pyrimidine scaffold has been identified in the literature as having potential molluscicidal applications.
Reviews of the biological activities associated with pyrido[2,3-d]pyrimidines mention their use as molluscicidal agents against Biomphalaria alexandrina snails, which are intermediate hosts for Schistosoma mansoni. google.com However, while this activity is noted, specific research studies providing quantitative data, such as LC50 values for this compound or its close derivatives, were not available in the surveyed literature. Studies on related but distinct heterocyclic systems, such as furo[2,3-d]pyrimidines and pyrido[3,2-c]pyridazines, have shown weak to moderate molluscicidal activity. researchgate.netimist.maresearchgate.net
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidin 7 Amine Analogs
Substituent Effects on Biological Activity and Selectivity
The combination of different substituents at various positions on the pyrido[2,3-d]pyrimidin-7-amine core dictates the molecule's interaction with its biological target. For instance, in the context of tyrosine kinase inhibitors, the substituents at the C-2 and C-4 positions are often correlated with biological activity, whereas the substitution pattern at C-5 and C-6 typically governs selectivity for a specific receptor. mdpi.com
The C-2 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is a critical point for modification to modulate biological activity.
Amino Substituents : An alkyl amino side chain at the C-2 position is often considered essential for achieving optimal kinase inhibition. tandfonline.com The introduction of a [4-(diethylamino)butyl]amino side chain into a lead compound resulted in analogs with enhanced potency and bioavailability. nih.gov Further studies have shown that 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones are a class of potent and broadly active tyrosine kinase inhibitors. acs.org For example, compound 63 (see table below) demonstrated significant potency against a panel of tyrosine kinases. acs.org
Phenylamino (B1219803) Moieties : For Abl kinase inhibitors, substitutions on the phenylamino moiety at the C-2 position have been shown to improve both potency and selectivity. researchgate.net
Carbonyl Groups : The presence of a carbonyl group at the C-2 position has been associated with maximal anticancer activity in some series of pyrido[2,3-d]pyrimidine derivatives. nih.gov
Chain Length and Terminating Groups : Extending the carbon backbone of the alkyl amino side chain at C-2, particularly with terminators like N-(4-methylpiperazino) or N,N-diethyl amino groups, can moderately improve activity. tandfonline.com However, these terminators may introduce steric constraints around the distal amine. tandfonline.com
| Compound | C-2 Substituent | Biological Activity Highlight | Reference |
|---|---|---|---|
| Analog of 4b | [4-(diethylamino)butyl]amino | Enhanced potency and bioavailability as a tyrosine kinase inhibitor. | nih.gov |
| General Structure | Alkyl amino side chain | Essential for optimal kinase inhibition. | tandfonline.com |
| Compound 63 | (Structure not fully specified in abstract) | IC50 values: 0.079 μM (PDGFr), 0.043 μM (bFGFr), 0.044 μM (EGFr), and 0.009 μM (c-Src). | acs.org |
| General Structure | Carbonyl group | Associated with maximum anticancer activity. | nih.gov |
The C-4 position has historically seen less chemical diversity, often limited to hydrogen, amino, or small alkyl groups. mdpi.com However, recent efforts have focused on expanding the range of substituents at this position to explore new biological activities. researchgate.netnih.gov
Expanded Diversity : Cross-coupling reactions have enabled the introduction of a wide variety of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.comnih.gov This has opened avenues for developing novel tyrosine kinase inhibitors, particularly targeting ZAP-70. nih.gov
SOS1 Inhibitors : In the development of Son of Sevenless 1 (SOS1) inhibitors, SAR studies at the C-4 position were conducted while keeping a specific aniline (B41778) moiety ((R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline) fixed at this position, leading to the identification of potent compounds. nih.gov
Correlation with Activity : The combination of substituents at the C-2 and C-4 positions is frequently linked to the desired biological activity, especially for tyrosine kinase inhibitors. mdpi.com
| Substituent Type | Synthetic Approach | Target/Application | Reference |
|---|---|---|---|
| N-alkyl, N-aryl, O-aryl, S-aryl, aryl, arylethynyl | Cu or Pd catalyzed cross-coupling reactions (Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira). | Tyrosine kinase inhibitors (e.g., ZAP-70). | mdpi.comnih.gov |
| (R)-3-(1-aminoethyl)-5-(trifluoromethyl) aniline | Maintained as a fixed substituent during SAR studies of other positions. | SOS1 inhibitors for KRAS-driven cancers. | nih.gov |
| Amino or Carbonyl group | General synthesis. | Often tested as tyrosine kinase inhibitors (TKI) for solid tumors. | mdpi.com |
Substituents at the C-5 position play a crucial role in determining the selectivity of pyrido[2,3-d]pyrimidine-based inhibitors. mdpi.com
Kinase Selectivity : The substitution pattern at C-5 and C-6 is often responsible for the selectivity of an inhibitor for one receptor over another. mdpi.com
EGFR Inhibitors : A series of C-5 substituted pyrido[2,3-d]pyrimidin-7-ones were discovered as highly specific inhibitors of the clinically relevant EGFRT790M mutant. rsc.org One of the most promising compounds, 9f , demonstrated an IC₅₀ value of 0.80 nM against this mutant and showed exceptional target specificity in a large kinase panel. rsc.org This compound also selectively inhibited the proliferation of cancer cells harboring the EGFRT790M mutation. rsc.org
SOS1 Inhibitors : The addition of a methyl substituent at the C-5 position (designated R³) was found to be well-tolerated for binding to SOS1. nih.gov
Anticancer Efficacy : Compounds featuring a (4-chlorophenyl) group at C-5, in combination with other substitutions, have shown strong anticancer efficacy against various cancer types. rsc.org
| Compound/Series | C-5 Substituent | Biological Activity Highlight | Reference |
|---|---|---|---|
| Compound 9f | (Structure not specified) | Highly specific inhibitor of EGFRT790M mutant (IC₅₀ = 0.80 nM). | rsc.org |
| Compound 8u | Methyl | Well-tolerated for SOS1 binding (IC₅₀ = 95.4 nM). | nih.gov |
| Compound 53 | 4-chlorophenyl | Strong anticancer efficacy against prostate, colon, and liver malignancies. | rsc.org |
| General Observation | Varies | Substitution pattern at C-5 and C-6 is generally responsible for receptor selectivity. | mdpi.com |
The C-6 position is another key site for modification, with aryl substituents being particularly important for potency and selectivity. tandfonline.com
Aryl Substituents and Potency : A C-6 aryl substituent, especially a 2,6-dichlorophenyl group, has been shown to confer good potency to the compounds. tandfonline.com This substitution is noted in compounds with antihypertensive activity and in broadly active tyrosine kinase inhibitors. nih.govnih.gov
Selectivity for FGFr : Replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group produced a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. nih.govnih.gov This analog had an IC₅₀ of 0.060 µM for FGFr, while its activity against other kinases like PDGFr, EGFr, and c-src was significantly lower (IC₅₀ > 50 µM). nih.govnih.gov
D-Alanine:D-Alanine Ligase Inhibition : In a series of 6-arylpyrido[2,3-d]pyrimidines designed as inhibitors of the bacterial enzyme D-alanine:D-alanine ligase, ortho-disubstitution on the C-6 phenyl ring led to the most potent compounds. plos.org
CDK Inhibition : The introduction of acetyl and isopropyl groups at the C-6 and C-8 positions resulted in potent inhibitors of cyclin-dependent kinases CDK4 and CDK6. rsc.orgnih.gov
| Compound | C-6 Substituent | Biological Activity Highlight | Reference |
|---|---|---|---|
| 4b (PD-089828) | 2,6-dichlorophenyl | Broadly active tyrosine kinase inhibitor (PDGFr, FGFr, EGFr, c-src). | nih.gov |
| 4e | 3',5'-dimethoxyphenyl | Highly selective FGFr tyrosine kinase inhibitor (IC₅₀ = 0.060 µM). | nih.govnih.gov |
| Compound 33 | 2,6-dibromophenyl | Most potent in a series of D-alanine:D-alanine ligase inhibitors (IC₅₀ = 453 µM). | plos.org |
| Compound 70 | Acetyl | Potent CDK4/cyclinD3 and CDK6/cyclinD3 inhibitor. | rsc.orgnih.gov |
Modifications at the N-7 amino group are critical for activity, with urea-based substituents and other acylations being common. tandfonline.comnih.gov
Urea (B33335) Analogs : The introduction of a tertiary butyl urea group at the N-7 amino position has been found to increase the activity of these compounds as kinase inhibitors. tandfonline.complos.org The crystal structures of these urea derivatives show an intramolecular interaction between the N-7 urea and the N-8 of the pyrido[2,3-d]pyrimidine core, which may contribute to their good activity. tandfonline.com
Acylation : Acylation of the N-7 amino group of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine-7-amine with various acids yielded compounds with good oral antihypertensive activity. nih.gov These acyl amide analogs exhibited a different activity profile compared to the parent amine, with a faster onset of action. nih.gov
Lipophilic Functionality for CDK2 Inhibition : For cyclin-dependent kinase 2 (CDK2) inhibitors, introducing a lipophilic functionality (LF) at the 7-amino group, such as a benzene (B151609) and sulfonamide group, significantly enhanced the inhibitory effect. rsc.org
Other Analogs : A variety of other analogs, including thiourea, guanidine, and amidine derivatives, have also been prepared at this position to explore the SAR. nih.gov
| Modification Type | Substituent Example | Biological Activity Highlight | Reference |
|---|---|---|---|
| Urea Formation | tertiary butyl urea | Increases activity for kinase inhibition. | tandfonline.complos.org |
| Acylation | Various acyl groups | Good oral antihypertensive activity with a faster onset of action. | nih.gov |
| Lipophilic Functionality | Benzene and sulfonamide group | Significantly increased CDK2 inhibitory effect. | rsc.org |
| Other Analogs | Thiourea, guanidine, amidine | Prepared to explore antihypertensive effects, but generally weaker than the parent amine. | nih.gov |
The N-8 position is another site where substitution can significantly influence the biological profile of the pyrido[2,3-d]pyrimidine scaffold.
Substitution Patterns : A review of substitution patterns indicates that 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones are typically left unsubstituted at the N-8 position (R⁸ = H). nih.gov In contrast, the fully aromatic pyrido[2,3-d]pyrimidin-7(8H)-ones are often substituted at this position, with methyl and cyclopentyl being the most frequently used groups. nih.gov
Enhanced Activity : In a study of tyrosine kinase inhibitors, derivatives bearing an ethyl group at N-8 demonstrated four-fold better activity than their N-8 methylated counterparts. mdpi.com
CDK Inhibition : For CDK4/6 inhibitors, compounds with an isopropyl moiety at the C-8 position (along with an acetyl group at C-6) showed potent activity. nih.gov However, changing this C-8 substituent to a tert-butyl group did not significantly impact the CDK4/6 targeting bioactivity. rsc.orgnih.gov
| Scaffold Type | N-8 Substituent | Biological Activity/Observation | Reference |
|---|---|---|---|
| 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | H (unsubstituted) | Most common substitution pattern. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Methyl, Cyclopentyl | Most frequently used substituents. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | Ethyl | Four-fold better tyrosine kinase inhibition than N-8 methyl analog. | mdpi.com |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine | Isopropyl | Potent CDK4/6 inhibition (in combination with C-6 acetyl). | nih.gov |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine | tert-butyl | Did not significantly affect CDK4/6 targeting bioactivity. | rsc.orgnih.gov |
Conformational Analysis and Molecular Interactions with Biological Targets
The biological activity of this compound analogs is intricately linked to their three-dimensional conformation and their ability to form specific interactions with their target proteins.
The geometry of the pyrido[2,3-d]pyrimidine core and the spatial arrangement of its substituents are critical for potent biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the impact of molecular geometry on the inhibitory activity of these compounds against various tyrosine kinases. tandfonline.com These studies involve constructing 3D models of the compounds and optimizing their geometries to correlate structural features with biological activity. tandfonline.com
For instance, in the development of Abl kinase inhibitors, the introduction of substituents at the 3- and 4-positions of a phenylamino moiety attached to the pyrido[2,3-d]pyrimidin-7-one core led to improved potency and selectivity. researchgate.net This highlights the importance of the orientation of this phenyl ring in the binding pocket. Molecular docking studies have further revealed that the 2,6-dichlorophenyl group of some analogs projects into a region between the gatekeeper residue and the αC-helix of the kinase, influencing the compound's binding affinity. nih.gov
Hydrogen bonds are fundamental to the specific and high-affinity binding of this compound analogs to their biological targets. The pyrido[2,3-d]pyrimidine scaffold itself contains several hydrogen bond donors and acceptors that can interact with the backbone of the target protein.
Molecular docking studies have consistently shown the importance of hydrogen bonding between the pyrido[2,3-d]pyrimidine core and the hinge region of protein kinases. nih.gov For example, in the case of RIPK2 inhibitors, two crucial hydrogen bonds were observed between the ligand's amino group and N-3 of the pyrimidine (B1678525) ring with the backbone of methionine 98 in the hinge region. nih.gov Similarly, for CDK4 inhibitors, the amine nitrogen of the pyrido[2,3-d]pyrimidin-7-one scaffold acts as a hydrogen bond donor to valine 96, while a ring nitrogen forms another hydrogen bond with histidine 95. japsonline.com
The introduction of specific substituents can create additional hydrogen bonding opportunities. For example, incorporating a sulfone group as a hydrogen bond acceptor was a successful strategy to engage with a serine residue in the glycine-rich loop of RIPK2, leading to increased selectivity. nih.gov The oxygen atom in a morpholino group, when present, can also mediate hydrogen bond interactions with the mTOR kinase. rsc.org
The following table summarizes key hydrogen bond interactions observed in various pyrido[2,3-d]pyrimidine analogs with their respective targets:
| Target Kinase | Interacting Residues | Reference |
|---|---|---|
| RIPK2 | Met98 (hinge) | nih.gov |
| CDK4 | Val96, His95 | japsonline.com |
| EGFR | Met769, Cys773 | tandfonline.com |
| ZAP-70 | Not specified | nih.gov |
Impact of Structural Diversity on Pharmacological Profiles
Systematic SAR studies have explored modifications at several key positions:
C2-Position: The introduction of an alkylamino side chain at the C2-position has been shown to be crucial for optimal kinase inhibition. tandfonline.com For instance, adding a [4-(diethylamino)butyl]amino side chain to an initial lead compound enhanced both potency and bioavailability. nih.gov
C6-Position: Substitution at the C6-position with an aryl group, particularly a 2,6-dichlorophenyl group, has been found to confer good potency. tandfonline.com However, replacing this with a 3,5-dimethoxyphenyl group can dramatically shift selectivity, as seen in the development of a highly selective FGFr tyrosine kinase inhibitor. nih.gov
N7-Position: The introduction of a tertiary butyl urea group at the N7-amino position has been shown to increase the activity of certain analogs. tandfonline.com
C4-Position: While less explored, expanding the diversity at the C4 position has shown promise. nih.gov The introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at this position has led to the discovery of new biologically active compounds. nih.gov
The following table illustrates how different substitutions on the this compound scaffold affect the pharmacological profile, using kinase inhibition as an example:
| Compound | C2-Substituent | C6-Substituent | N7-Substituent | Target Kinase(s) | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| 4b (PD-089828) | 2-amino | 2,6-dichlorophenyl | 3-tert-butylurea | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | nih.gov |
| 6c | [4-(diethylamino)butyl]amino | 2,6-dichlorophenyl | 3-tert-butylurea | PDGF-stimulated VSM cell proliferation | 0.3 | nih.gov |
| 4e | 2-amino | 3,5-dimethoxyphenyl | 3-tert-butylurea | FGFr | 0.060 | nih.gov |
| PD 166326 | Not specified | 2,6-dichlorophenyl | Not specified | Src, Abl | 0.006, 0.008 | researchgate.net |
| 10f | Not specified | Not specified | Not specified | JAK3 | 0.002 | researchgate.net |
This demonstrates that even subtle changes in the substitution pattern can lead to significant differences in potency and selectivity, underscoring the importance of comprehensive SAR studies in the development of targeted therapeutics based on the this compound scaffold.
Computational Approaches in Pyrido 2,3 D Pyrimidin 7 Amine Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and understanding the structural features crucial for their therapeutic effects.
2D-QSAR Methodologies
Two-dimensional QSAR (2D-QSAR) studies on Pyrido[2,3-d]pyrimidin-7-amine derivatives have been conducted to correlate their physicochemical properties and topological descriptors with their biological activities. nih.gov For instance, in a study on a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives with anticancer activity against tyrosine kinases, various theoretical molecular descriptors were calculated from the 2D structures of the compounds. nih.govtandfonline.com Due to the large number of descriptors, ridge regression was employed to develop reliable models. nih.govtandfonline.com These models helped in identifying the most significant descriptors influencing the activity. nih.gov
Another study focused on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors developed predictive 2D-QSAR models to understand the molecular properties affecting their inhibitory activity. japsonline.comjapsonline.com These models are valuable for predicting the potency of new derivatives and for guiding the synthesis of more effective anticancer agents. japsonline.com
3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives targeting PDGFr, FGFr, and c-Src kinases, 3D-QSAR models were developed using the partial least squares (PLS) method. nih.govtandfonline.com The geometries of the compounds were optimized using the Merck Molecular Force Field (MMFF). tandfonline.com The resulting models, validated internally and externally, highlighted the importance of steric and electrostatic fields for the inhibitory activity. nih.govtandfonline.com
In a study on CDK4 inhibitors with a pyrido[2,3-d]pyrimidin-7-one scaffold, a 3D-QSAR model was developed and found to have superior statistical significance and predictive power compared to the 2D model. japsonline.com The contour maps generated from this model revealed crucial regions for electrostatic and steric properties that influence the activity, providing a visual guide for structural modifications. japsonline.com
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is widely used in the study of this compound derivatives to elucidate their mechanism of action at the molecular level.
For instance, molecular docking studies were performed on a series of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.comjapsonline.com The results revealed key binding interactions within the active site of the CDK4 enzyme, such as a hydrogen bond formed between the amine nitrogen of the ligand and the amino acid VAL96. japsonline.com The accuracy of the docking procedure was validated by redocking the cocrystallized ligand and measuring the root mean square deviation (RMSD). japsonline.com
In another study, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives were docked against the SARS-CoV-2 main protease (Mpro) to evaluate their antiviral potential. nih.govresearchgate.net The docking results were in agreement with the in vitro antiviral activity, with some compounds showing promising inhibitory potential. nih.govresearchgate.net Similarly, docking studies of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues with Kinase 1 inhibitors identified a compound with good docking results and minimum binding energy, supporting its potential as an anticancer agent. tandfonline.com
Virtual Screening of Compound Libraries
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, virtual screening has been employed to discover novel inhibitors for various targets. For example, a virtual screening of the ChEMBL database was conducted to find new CDK4 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. japsonline.comjapsonline.com A substructure search was initially performed, followed by the application of a validated 3D-QSAR model to predict the activities of the retrieved compounds. japsonline.com Subsequent docking and visual inspection led to the identification of six novel compounds with potential CDK4 inhibitory activity and favorable drug-like properties. japsonline.com
Another study performed virtual screening of a pyrido[2,3-d]pyrimidine database to design novel inhibitors of human thymidylate synthase (hTS). nih.govresearchgate.net This led to the design of a library of 42 molecules, with four ligands identified as having superior interactions and docking scores compared to a standard drug. nih.govresearchgate.net
Molecular Mechanics and Force Field Calculations
Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. These calculations are computationally less expensive than quantum mechanical methods and are widely used for geometry optimization and conformational analysis of large systems like proteins and their ligands.
In the study of this compound derivatives, molecular mechanics and force fields are often used as a preliminary step for more complex simulations. For example, the geometries of aminopyrido[2,3-d]pyrimidin-7-yl derivatives were optimized using the Merck Molecular Force Field (MMFF) before performing 3D-QSAR studies. tandfonline.com An X-ray crystallographic study of 6-(2,6-Dimethylphenyl)this compound revealed that the dihedral angle between the pyrido[2,3-d]pyrimidine system and the dimethylphenyl plane was close to the value predicted by molecular-mechanics force-field calculations. iucr.orgresearchgate.net
More advanced force fields like OPLS4 are used in molecular dynamics simulations to accurately calculate binding free energies. scispace.com These simulations provide a dynamic view of the protein-ligand interactions and can help in understanding the stability of the complex.
Homology Modeling for Target Enzyme Structures
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the experimentally determined structure of a homologous protein (the "template") as a starting point.
This approach has been crucial in the study of this compound derivatives, especially when the crystal structure of the target enzyme is unavailable. For instance, in the absence of a crystal structure for Pneumocystis jirovecii dihydrofolate reductase (pjDHFR), a homology model was built to study the binding of pyrido[2,3-d]pyrimidine inhibitors. nih.govacs.org This model helped in explaining the observed potency and selectivity of the designed compounds. nih.govacs.org
Similarly, a homology model of NUAK1 kinase was constructed based on the crystal structure of the related MARK2 kinase to guide the design of potent and selective NUAK1 inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. acs.org Docking studies with this model provided insights into the binding mode of the inhibitors and informed subsequent structural modifications. acs.org
Scaffold Hopping and Rational Drug Design Strategies
In the quest for novel and improved therapeutic agents, computational chemistry has become an indispensable tool in drug discovery. For the this compound scaffold, a privileged structure in medicinal chemistry, computational approaches such as scaffold hopping and rational drug design have been pivotal in the development of potent and selective inhibitors for a variety of biological targets, particularly protein kinases.
Scaffold Hopping: Discovering New Core Structures
Scaffold hopping is a computational strategy that aims to identify isosteric replacements for a core molecular scaffold while retaining or improving its biological activity. This approach is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of a lead compound, or exploring new chemical space.
A notable example of scaffold hopping involves the use of the pyrido[2,3-d]pyrimidin-7-one scaffold, a close analog of this compound, to design novel inhibitors of Son of Sevenless 1 (SOS1), a key protein in the KRAS signaling pathway. nih.gov Researchers utilized a scaffold hopping strategy to design a new class of SOS1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one core. nih.gov This work led to the identification of potent inhibitors with excellent selectivity over a panel of kinases that are known to be targeted by other inhibitors with the same scaffold. nih.gov
In another instance, a scaffold-hopping approach was employed in the development of dual inhibitors of ERK2 and PI3Kα. rsc.org This study compared the inhibitory activities of a pyrido[2,3-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine (B1256433) scaffold, demonstrating how subtle changes in the core structure can significantly impact biological activity. rsc.org
Furthermore, bioisosteric replacement, a concept closely related to scaffold hopping, has been explored by replacing the pyrido[2,3-d]pyrimidine core with other heterocyclic systems. For example, pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have been investigated as alternatives. mdpi.com The pyrrolo[2,3-d]pyrimidine core, for instance, replaces the pyridine (B92270) ring's nitrogen with a carbon, which can alter the electronic properties and hydrogen bonding capacity of the molecule. Similarly, the thieno[2,3-d]pyrimidine (B153573) scaffold, where a thiophene (B33073) ring is fused to the pyrimidine (B1678525), offers a different steric and electronic profile. These subtle modifications can lead to significant changes in target affinity and selectivity.
Rational Drug Design: Optimizing the this compound Scaffold
Rational drug design relies on the understanding of the three-dimensional structure of the biological target and the binding mode of a ligand to guide the design of more potent and selective inhibitors. Structure-activity relationship (SAR) studies are a cornerstone of this approach, providing valuable insights into how different functional groups at various positions of the this compound scaffold influence its biological activity.
Extensive SAR studies have been conducted on this compound derivatives, particularly as kinase inhibitors. These studies have revealed key structural requirements for potent inhibition of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases. nih.gov
The following data table summarizes some of the key SAR findings for the this compound scaffold:
| Compound ID | C2-Substituent | C6-Substituent | N7-Substituent | Target Kinase(s) | Key Findings & Activity |
| PD173074 | -NH(CH₂)₃N(CH₃)₂ | 2,6-dichlorophenyl | -H | FGFR1, PDGFRβ | Potent inhibitor with IC₅₀ values in the low nanomolar range. |
| PD166326 | -NH-phenyl | 2,6-dichlorophenyl | -H | Abl | Potent Abl kinase inhibitor with an IC₅₀ of 2.8 nM. nih.gov |
| Compound 8u | Varied | Varied | Varied | SOS1 | Potent SOS1 inhibitor with an IC₅₀ of 134 nM, demonstrating successful scaffold application. nih.gov |
| PD180970 | Varied | Varied | Varied | Bcr-Abl | Effective against imatinib-resistant Bcr-Abl mutants. rsc.org |
Detailed SAR studies have elucidated the importance of specific substitutions:
C2-Position: The introduction of an amino group at the C2 position is a common feature of many potent kinase inhibitors. Further modifications of this amino group with various alkyl or aryl substituents can significantly impact potency and selectivity.
C4-Position: The C4 position has been explored with a range of substituents, including amino and carbonyl groups. Cross-coupling reactions have enabled the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, expanding the chemical diversity and biological activity profile. mdpi.com
C5 and C6-Positions: The substitution pattern at the C5 and C6 positions of the pyridinone ring is crucial for activity. For pyrido[2,3-d]pyrimidin-7(8H)-ones, C6 substitution is more common for unsaturated systems, while C5 substitution is prevalent in their 5,6-dihydro counterparts. mdpi.com A 2,6-dichlorophenyl group at the C6-position has been identified as a key feature for potent inhibition of several tyrosine kinases. nih.gov
The collective findings from these computational and medicinal chemistry efforts have demonstrated the versatility of the this compound scaffold. Both scaffold hopping and rational drug design strategies continue to be instrumental in the discovery and optimization of novel drug candidates based on this privileged heterocyclic system.
Preclinical Evaluation and Pharmacological Profiling
In Vitro Kinase Profiling and Specificity Studies
Derivatives of pyrido[2,3-d]pyrimidin-7-amine have been extensively studied for their inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
One area of focus has been the inhibition of cyclin-dependent kinases (CDKs). For instance, Palbociclib (PD 0332991), a 2-substituted pyrido[2,3-d]pyrimidin-7-one derivative, is a highly specific inhibitor of CDK4 and CDK6. researchgate.net Another derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5. researchgate.net
Derivatives have also shown potent inhibition of tyrosine kinases. For example, some 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated as inhibitors of the cellular checkpoint kinase Wee1. biopolymers.org.ua Additionally, bone-targeted pyrido[2,3-d]pyrimidin-7-ones have demonstrated potent inhibition of Src tyrosine kinase, suggesting their potential as novel antiresorptive agents. biopolymers.org.ua A binding model for substituted pyrido[2,3-d]pyrimidine (B1209978) inhibitors to the tyrosine kinase domains of c-Src, PDGFr, FGFr, and EGFr has been developed to understand the structural basis for their potency and specificity. acs.org This model indicates that the 6-aryl substituent of the heterocycle is located deep in the binding cleft, contributing to high-affinity binding and specificity. acs.org
Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of other important kinases. Pamapimod and R1487 are orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein (MAP) kinase. biopolymers.org.ua Research has also been conducted on the inhibition of protein kinase CK2, with methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate and N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy-benzamide showing inhibitory activity in the micromolar range. biopolymers.org.uaresearchgate.net
The table below summarizes the kinase inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Target Kinase(s) | IC50 | Reference |
| Palbociclib (PD 0332991) | CDK4 | 0.011 µmol/L | researchgate.net |
| Palbociclib (PD 0332991) | CDK6 | 0.016 µmol/L | researchgate.net |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4/CYCLIN D1, ARK5 | Potent Inhibitor | researchgate.net |
| Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate | Protein Kinase CK2 | 6 µM | biopolymers.org.uaresearchgate.net |
| N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy-benzamide | Protein Kinase CK2 | 19.5 µM | biopolymers.org.uaresearchgate.net |
| Inhibitor 13 | JNK3 | 15 nM | researchgate.net |
| Inhibitor 13 | p38 | > 10 µM | researchgate.net |
| Pamapimod | p38α MAP Kinase | Selective Inhibitor | biopolymers.org.ua |
| R1487 | p38α MAP Kinase | Selective Inhibitor | biopolymers.org.ua |
| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | Wee1 | Inhibitor | biopolymers.org.ua |
| Bone-targeted pyrido[2,3-d]pyrimidin-7-ones | Src Tyrosine Kinase | Potent Inhibitor | biopolymers.org.ua |
In Vitro Cytotoxicity and Cell Proliferation Assays Across Diverse Cell Lines
The anticancer potential of this compound derivatives has been evaluated through in vitro cytotoxicity and cell proliferation assays across a range of human tumor cell lines.
One study reported that a specific derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), induced apoptosis in tumor cells at concentrations of approximately 30-100 nM. researchgate.net Another derivative, PD 0332991, demonstrated potent antiproliferative activity against retinoblastoma (Rb)-positive tumor cells by inducing G1 arrest. researchgate.net
Several pyrido[2,3-d]pyrimidine derivatives have been tested against a panel of human tumor cell lines. For example, some of the most potent compounds displayed low micromolar inhibition of cellular growth in five human tumor cell lines. researchgate.net A series of pyrido[2,3-d]pyrimidine derivatives were tested in vitro on a panel of tumor cell lines of human origin, including breast cancer (MDA-MB231) and multi-drug resistant (MDA-A1 or MDA-ADR) lines. google.com The proliferation and cell viability were assessed using the MTS assay, which measures the mitochondrial capacity of living cells. google.com
The table below presents the in vitro cytotoxic activities of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Cell Line(s) | Activity | Reference |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) | Tumor cells | Induces apoptosis at 30-100 nM | researchgate.net |
| PD 0332991 | Retinoblastoma (Rb)-positive tumor cells | Potent antiproliferative agent, induces G1 arrest | researchgate.net |
| Various Derivatives | Five human tumor cell lines | Low micromolar inhibition of cellular growth | researchgate.net |
| Various Derivatives | MDA-MB231, MDA-A1, MDA-ADR | Anticancer activity demonstrated by MTS assay | google.com |
In Vivo Efficacy Studies in Disease Models (e.g., Anticancer, Antihypertensive)
The therapeutic potential of this compound derivatives has been further investigated in various in vivo disease models, primarily focusing on anticancer and antihypertensive activities.
In the realm of oncology, oral administration of PD 0332991 to mice bearing Colo-205 human colon carcinoma resulted in significant tumor regression. researchgate.net Another study reported in vivo tumor regression studies with a lead compound, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x). researchgate.net Furthermore, a derivative, compound 32, with potent inhibitory activity against PDGFr, bFGFr, and c-Src, was evaluated in in vivo studies against a panel of five human tumor xenografts. researchgate.net
Beyond cancer, certain 6-arylthis compound derivatives have been investigated for their antihypertensive activity. acs.org One specific compound, 6-(2,6-dichlorophenyl)-2-methyl-pyrido[2,3-d]pyrimidin-7-amine (PPA), was evaluated for systemic toxicity in rodents and dogs, though it was noted as a non-antihypertensive agent in the context of that particular study. toxicology.org
The table below summarizes the in vivo efficacy of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Disease Model | Efficacy | Reference |
| PD 0332991 | Mice with Colo-205 human colon carcinoma | Marked tumor regression | researchgate.net |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) | Tumor models | Tumor regression | researchgate.net |
| Compound 32 | Five human tumor xenografts | Evaluated for in vivo efficacy | researchgate.net |
| 6-arylthis compound derivatives | Antihypertensive models | Investigated for antihypertensive activity | acs.org |
Pharmacokinetic Investigations (e.g., Metabolism, Bioavailability)
Pharmacokinetic properties, including metabolism and bioavailability, are critical for the development of any potential drug candidate. Several this compound derivatives have undergone such investigations.
One potent and selective JNK inhibitor, compound 13, demonstrated high stability in human liver microsomes (t1/2 = 76 min) and excellent oral bioavailability (%F = 87). researchgate.net Similarly, Pamapimod and R1487, selective inhibitors of p38α MAP kinase, were found to be orally bioavailable. biopolymers.org.ua
Studies on a series of pyrido[2,3-d]pyrimidin-7-one derivatives included in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies to guide the optimization of lead compounds. researchgate.net Furthermore, the development of certain pyridopyrimidinone derivatives for the treatment of neurodegenerative diseases has involved considerations of bioavailability. google.com
The table below highlights the pharmacokinetic parameters of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Parameter | Finding | Reference |
| Inhibitor 13 | Human Liver Microsome Stability (t1/2) | 76 min | researchgate.net |
| Inhibitor 13 | Oral Bioavailability (%F) | 87% | researchgate.net |
| Pamapimod | Oral Bioavailability | Orally bioavailable | biopolymers.org.ua |
| R1487 | Oral Bioavailability | Orally bioavailable | biopolymers.org.ua |
| Various pyrido[2,3-d]pyrimidin-7-one derivatives | DMPK | Studied for lead optimization | researchgate.net |
| Pyridopyrimidinone derivatives | Bioavailability | Considered in development for neurodegenerative diseases | google.com |
Translational Aspects and Future Directions
Lead Compound Identification and Optimization Strategies for Pyrido[2,3-d]pyrimidin-7-amine Derivatives
The journey from a "hit" compound to a "lead" in drug discovery involves rigorous optimization of its pharmacological and pharmacokinetic properties. For derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, this process has been extensively applied to develop inhibitors for a variety of biological targets, particularly protein kinases. nuph.edu.ua
Lead Identification: The identification of lead compounds often begins with high-throughput screening of chemical libraries or through structure-based drug design. For instance, 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one was identified as an inhibitor of Cyclin-Dependent Kinase 4 (Cdk4), initiating a program to evaluate related compounds. nih.gov Similarly, virtual screening against the active site of cyclooxygenase-2 (COX-2) identified a pyrido[2,3-d]pyrimidine derivative as a potential anti-inflammatory agent. derpharmachemica.com
Optimization Strategies: Once a lead is identified, medicinal chemists employ several strategies to enhance its potency, selectivity, and drug-like properties. These include:
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of the lead compound and assessing the impact on its biological activity. For pyrido[2,3-d]pyrimidin-7-ones, SAR studies have revealed that substitutions at the 2nd and 7th positions are crucial for CDK2 inhibitory activity. nih.gov
Structure-Guided Design: X-ray crystallography of lead compounds bound to their target proteins provides a three-dimensional view of the binding site. nih.gov This information guides the rational design of new analogs with improved interactions. For example, the optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors for the EGFR L858R/T790M mutant was guided by structural insights, leading to compounds with significantly improved potency. nih.gov
Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a different one, like pyrido[2,3-d]pyrimidine, while retaining key pharmacophoric features. This can lead to novel compounds with different intellectual property profiles and potentially improved properties. rsc.org
Improving Pharmacokinetics: Modifications are often made to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing specific functional groups can enhance solubility and oral bioavailability, as demonstrated in the development of HCV NS5A inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. nih.gov
These optimization strategies have led to the development of highly potent and selective inhibitors targeting various enzymes, demonstrating the versatility of the pyrido[2,3-d]pyrimidine core. nuph.edu.ua
Clinical Development Status and Therapeutic Applications of Related Analogs (e.g., Piritrexim, Palbociclib)
Two prominent examples of drugs that contain the broader pyridopyrimidine core and have reached clinical use are Piritrexim and Palbociclib. While not direct derivatives of this compound, their development showcases the therapeutic potential of this chemical family.
Piritrexim: Piritrexim is an antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. mdpi.comcancernetwork.com It was developed to overcome mechanisms of resistance to methotrexate, another DHFR inhibitor. cancernetwork.compsu.edu Piritrexim has been investigated in clinical trials for various cancers, including urothelial cancers, head and neck cancers, and metastatic breast cancer. cancernetwork.compsu.edudrugbank.comdrugbank.comnih.gov It has also been studied for non-neoplastic diseases like psoriasis. cancernetwork.com
Palbociclib: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. dovepress.comnih.gov Its development was a landmark in targeting cell cycle machinery for cancer therapy. dovepress.com
Therapeutic Application: Palbociclib is primarily used for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. mdpi.comnih.govnih.gov It is administered in combination with endocrine therapies, such as letrozole (B1683767) or fulvestrant. nih.gov
Clinical Efficacy: Clinical trials, including PALOMA-1, PALOMA-2, and PALOMA-3, have demonstrated that adding Palbociclib to standard endocrine therapy significantly improves progression-free survival (PFS) in patients. mdpi.comnih.govnih.gov For example, the PALOMA-2 trial showed a median PFS of 24.8 months for the palbociclib-letrozole group compared to 14.5 months for the placebo-letrozole group. mdpi.com
The following table summarizes the key features of Piritrexim and Palbociclib.
| Drug | Target | Mechanism of Action | Primary Therapeutic Application |
| Piritrexim | Dihydrofolate Reductase (DHFR) | Inhibits DNA synthesis by blocking the reduction of dihydrofolate to tetrahydrofolate. mdpi.com | Urothelial and Head & Neck Cancers cancernetwork.comdrugbank.com |
| Palbociclib | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Blocks the G1 to S phase transition of the cell cycle, inhibiting cancer cell proliferation. dovepress.comnih.gov | HR+/HER2- Advanced Breast Cancer mdpi.comnih.gov |
Strategies for Addressing and Overcoming Drug Resistance Mechanisms
A major challenge in cancer therapy is the development of drug resistance. For inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, such as Palbociclib, understanding and overcoming resistance is a critical area of research.
Mechanisms of Resistance to Palbociclib: Acquired resistance to CDK4/6 inhibitors can occur through various mechanisms:
Loss of Retinoblastoma (Rb) protein: The primary target of the CDK4/6-cyclin D complex is the Rb protein. Loss of functional Rb makes the cell cycle independent of CDK4/6 activity. imrpress.comnih.gov
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block imposed by the drug. This includes the activation of the PI3K/AKT/mTOR and MAPK signaling pathways. imrpress.comnih.govimrpress.com
Overexpression of other cell cycle proteins: Increased levels of cyclins or other CDKs can drive cell cycle progression despite the presence of the inhibitor.
Activation of the Androgen Receptor (AR): In some breast cancers, activation of the AR signaling pathway has been linked to resistance to CDK4/6 inhibitors. nih.gov
Strategies to Overcome Resistance: Researchers are exploring several strategies to combat resistance to Palbociclib and other related inhibitors:
Combination Therapies: The most common strategy is to combine the CDK4/6 inhibitor with drugs that target the bypass pathways. For instance, combining Palbociclib with PI3K/AKT/mTOR inhibitors has shown promise in overcoming resistance in mesothelioma cells. imrpress.comimrpress.com Similarly, combining it with MEK inhibitors can be effective when the MAPK pathway is activated. nih.gov
Development of Next-Generation Inhibitors: Efforts are ongoing to design new inhibitors that are effective against resistant tumors or that have a different resistance profile.
Targeting Downstream Effectors: Inhibiting proteins that act downstream of the resistance pathways is another potential approach.
The following table outlines common resistance mechanisms to Palbociclib and corresponding therapeutic strategies.
| Resistance Mechanism | Therapeutic Strategy |
| Loss of Rb protein imrpress.comnih.gov | Combination with inhibitors of the Cyclin E-CDK2 axis. nih.gov |
| Activation of PI3K/AKT/mTOR pathway imrpress.comimrpress.com | Combination with PI3K, AKT, or mTOR inhibitors. imrpress.comimrpress.com |
| Activation of MAPK pathway nih.gov | Combination with MEK inhibitors (e.g., Selumetinib). nih.gov |
| Activation of Androgen Receptor (AR) nih.gov | Combination with AR inhibitors (e.g., Enzalutamide). nih.gov |
Prospects for Combination Therapies and Polypharmacology
The future of this compound derivatives in therapy likely lies in intelligent combination strategies and the exploitation of polypharmacology.
Combination Therapies: As highlighted in the context of drug resistance, combining pyrido[2,3-d]pyrimidine-based inhibitors with other targeted agents is a promising approach. The rationale is to target multiple nodes in a cancer signaling network simultaneously, which can lead to synergistic effects and prevent or delay the onset of resistance. imrpress.com Numerous clinical trials are currently evaluating Palbociclib in combination with a wide range of other anticancer drugs, including other kinase inhibitors and immunotherapy agents. mdpi.comcancer.gov
Polypharmacology: Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with off-target effects, a deliberately designed multi-target drug can be more effective than a highly selective one, particularly for complex diseases like cancer. The pyrido[2,3-d]pyrimidine scaffold is well-suited for developing dual or multi-target inhibitors. rsc.org For example, researchers have designed dual inhibitors of the MAPK and PI3K signaling pathways. nih.govrsc.org This approach can be a powerful strategy to overcome drug resistance driven by pathway crosstalk. rsc.org The potential for polypharmacology is an active area of investigation for compounds with this scaffold. vulcanchem.com
Contribution of Chemical Databases (e.g., ChEMBL, BindingDB) to Research
Public chemical and biological databases are indispensable tools in modern drug discovery and have significantly contributed to research on this compound and its derivatives.
ChEMBL: This is a large, manually curated database of bioactive molecules with drug-like properties. ontosight.aiebi.ac.uk It contains vast amounts of data on the biological activity of compounds, including those with the pyrido[2,3-d]pyrimidine scaffold, against various targets. Researchers use ChEMBL to identify starting points for new drug discovery projects, understand structure-activity relationships, and build predictive models for bioactivity. ontosight.ai
BindingDB: This public database focuses on measured binding affinities of proteins and small molecules. ontosight.aibindingdb.org It provides quantitative data that is crucial for lead optimization and for validating computational models of drug-target interactions. ontosight.ai
Other Databases: Other resources like PubChem and those from the Chemical Abstracts Service (CAS) also serve as important repositories of chemical and biological information on these compounds. ontosight.ai
These databases facilitate open science and allow researchers worldwide to build upon existing knowledge, accelerating the design and development of new therapeutic agents based on the this compound core.
Emerging Therapeutic Applications and Research Gaps
While the primary focus for many pyrido[2,3-d]pyrimidine derivatives has been oncology, their diverse biological activities suggest potential in other therapeutic areas. nih.govrsc.org
Emerging Applications:
Anti-inflammatory Agents: Derivatives have been designed and shown to have anti-inflammatory properties, for instance, by inhibiting COX-2. derpharmachemica.com
Antiviral and Antimicrobial Agents: The scaffold has been investigated for its potential against various pathogens, including viruses like HCV and bacteria. nih.govnih.govontosight.ai
Neurodegenerative Diseases: Given the role of certain kinases in neuroinflammation and neuronal cell death, inhibitors from this class could potentially be explored for diseases like Alzheimer's.
Targeting Novel Kinases: As our understanding of the kinome grows, new kinase targets are being identified in various diseases. The pyrido[2,3-d]pyrimidine scaffold provides a validated starting point for developing inhibitors against these emerging targets, such as NUAK1. acs.org
SOS1 Inhibitors: Recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been designed as inhibitors of SOS1, a guanine (B1146940) nucleotide exchange factor, which is a promising strategy for treating KRAS-driven cancers. nih.gov
Research Gaps: Despite extensive research, several gaps remain:
Selectivity Profiling: A comprehensive understanding of the selectivity of many existing pyrido[2,3-d]pyrimidine derivatives across the human kinome is often lacking. More systematic profiling is needed to better understand their polypharmacology and potential off-target effects.
Biomarker Development: For many inhibitors, predictive biomarkers to identify patient populations most likely to respond are not well established. icr.ac.uk
Long-term Resistance: While short-term resistance mechanisms are being studied, the evolution of resistance over longer periods and subsequent lines of therapy needs further investigation.
Exploration Beyond Oncology: The therapeutic potential of this scaffold in non-cancer indications remains relatively underexplored. ontosight.airesearchgate.net Dedicated research programs in areas like infectious and inflammatory diseases could uncover new applications.
Addressing these research gaps will be crucial for fully realizing the therapeutic potential of the this compound chemical class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrido[2,3-d]pyrimidin-7-amine derivatives in academic research?
- Methodological Answer : A key approach involves heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with MeONa in BuOH under reflux. The acyl group dictates regioselectivity: N-acyl derivatives yield pyrido[2,3-d]pyrimidin-5-ones, while activated CH₂ groups (e.g., benzyl) lead to pyrido[2,3-d]pyrimidin-7-ones. Substitution of the SMe group with benzylamine (BnNH₂) is facilitated by prior oxidation using m-chloroperbenzoic acid to avoid competing pathways .
Q. How is the molecular structure of this compound derivatives characterized?
- Methodological Answer : X-ray crystallography confirms the planar pyrido[2,3-d]pyrimidine core (mean deviation <0.045 Å). Substituents like 2,6-dimethylphenyl adopt near-orthogonal orientations (dihedral angle ~87°). Hydrogen bonding (e.g., N–H···N interactions) stabilizes dimeric crystal structures. Methyl and aryl groups are analyzed via C–H bond distances (0.94–0.97 Å) and thermal displacement parameters .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?
- Methodological Answer : Regioselectivity is controlled by modifying reaction conditions and precursor functionalization. For example, using MeONa in BuOH selectively generates either 5- or 7-ones based on acyl group lability. Oxidation of the SMe group to sulfone prior to nucleophilic substitution minimizes side reactions and improves yield in introducing NHBn groups .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Substituents at the 6-aryl position critically modulate activity. For instance, 6-(2,6-dichlorophenyl) derivatives exhibit potent antihypertensive effects (oral ED₅₀: 10–50 mg/kg in rats), while 2-methyl or 4-amino groups enhance metabolic stability. Trifluoromethyl groups in anticancer analogs (e.g., compound 23) improve target binding via hydrophobic interactions .
Q. What analytical methods resolve contradictions in structure-activity relationship (SAR) data for these compounds?
- Methodological Answer : Contradictions arise from subtle stereoelectronic effects. Combinatorial analysis using X-ray data (planarity, substituent orientation) and in vitro assays clarifies SAR. For example, ortho-substituted aryl groups enhance antihypertensive activity by stabilizing π-stacking with receptor pockets, while meta-substituents reduce potency due to steric hindrance .
Q. What are the challenges in optimizing reaction yields for complex this compound derivatives?
- Methodological Answer : Competing pathways (e.g., over-oxidation of SMe, incomplete cyclization) reduce yields. Optimized protocols include stepwise functionalization: (1) acyl protection of the 6-amino group, (2) controlled cyclization at 80–100°C, and (3) late-stage substitution with BnNH₂ after sulfone formation. Yields improve from ~40% to >70% with these adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
